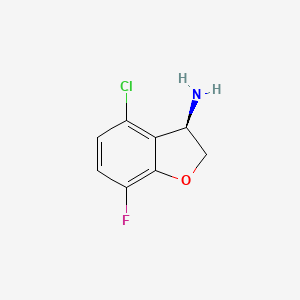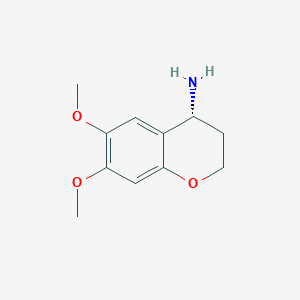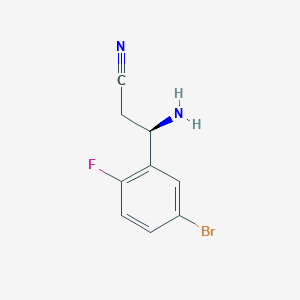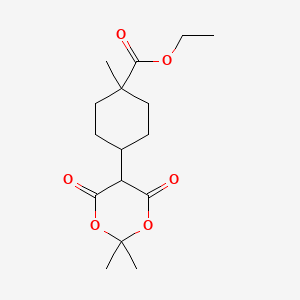![molecular formula C9H11F3N2 B13054334 (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the reduction of 4-(trifluoromethyl)acetophenone. One efficient method employs recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, which can then be further converted to the desired diamine . The reaction conditions often include the use of a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve scalable biocatalytic processes, leveraging the high enantioselectivity and efficiency of recombinant whole-cell catalysis. The use of polar organic solvents in combination with aqueous systems can significantly improve yields and reduce reaction times, making the process more viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine serves as a valuable intermediate for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are known for their unique electronic properties .
Biology and Medicine: Its structural features make it a candidate for drug design and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties to enhance product performance .
Mecanismo De Acción
The mechanism of action of (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its efficacy in various applications .
Comparación Con Compuestos Similares
®-1-[4-(Trifluoromethyl)phenyl]ethanol: An intermediate in the synthesis of the diamine.
Trifluoromethyl phenyl sulfone: Used in similar substitution reactions.
α-Trifluoromethylstyrene derivatives: Versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness: The presence of both the trifluoromethyl group and the ethane-1,2-diamine moiety in (1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
(1R)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
Clave InChI |
PUJYRAIIWDESCZ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H](CN)N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(CN)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


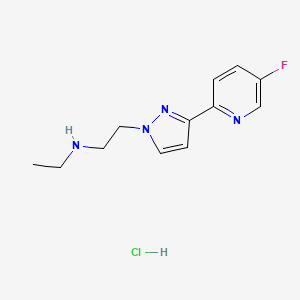
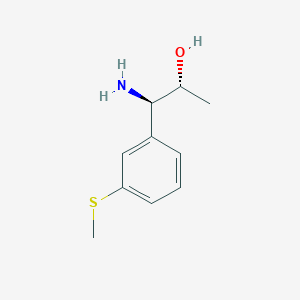
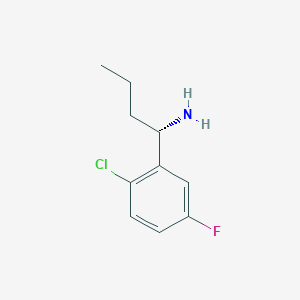
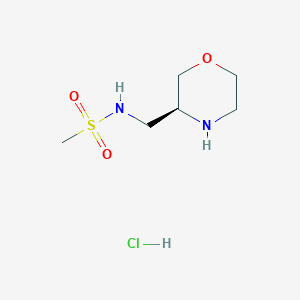
![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
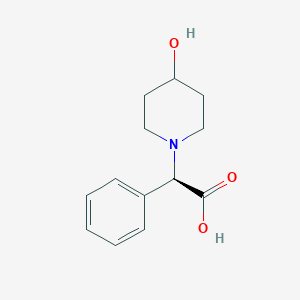
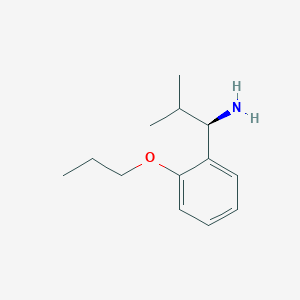
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)

